1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol
Description
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Properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c9-8-2-1-7(12-8)5-10-3-6(11)4-10/h1-2,6,11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTQDJWVKYLZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(S2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1403766-73-3 |
| Molecular Formula | C7H15ClN2O |
| Molecular Weight | 178.66 g/mol |
| IUPAC Name | 1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol |
| SMILES | CC1(CN(C1)C2CNC2)O.Cl |
Antimicrobial Activity
Research indicates that azetidinone derivatives, including 1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures have shown effectiveness against various bacterial strains, suggesting a potential for developing new antibiotics from this class of compounds .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Specific azetidinone derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in human cancer cell lines such as breast and prostate cancer cells. For instance, azetidinone derivatives have been reported to exhibit antiproliferative activity against MCF-7 and MDA-MB-231 human breast carcinoma cells at nanomolar concentrations .
The biological activity of 1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol may be attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activity or receptor interactions, leading to various biological effects. For example, some azetidinone derivatives are known inhibitors of serine proteases, which play crucial roles in cancer progression and inflammation .
Case Studies
Several case studies have investigated the biological efficacy of azetidinone derivatives:
- Antimicrobial Testing : A series of azetidinone compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, highlighting their potential as new antimicrobial agents .
- Anticancer Activity : In vitro studies demonstrated that specific azetidinone derivatives inhibited the growth of cancer cell lines significantly more than control groups. The mechanism involved apoptosis induction through the activation of caspase pathways .
- Factor Xa Inhibition : Some studies have explored the use of azetidinone derivatives as inhibitors of Factor Xa, an important target in anticoagulation therapy. The compound showed promising results in reducing thrombin generation in preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
